isooctadecyl acrylate chemical structure and properties
isooctadecyl acrylate chemical structure and properties
An In-depth Technical Guide to Isooctadecyl Acrylate: Properties, Polymerization, and Applications in Advanced Materials
Introduction
Isooctadecyl acrylate (IODA) is a specialty monomer distinguished by its long, branched C18 alkyl chain. This significant structural feature imparts strong hydrophobicity and flexibility to the polymers derived from it. While its utility spans various industrial applications, including coatings, sealants, and adhesives, its role in the development of advanced materials for biomedical and research applications is of increasing importance.[1] For researchers and drug development professionals, the unique properties of IODA make it an invaluable building block for creating sophisticated polymer architectures, such as nanoparticles for controlled drug delivery, hydrophobic surface modifications for medical devices, and functional biomaterials. This guide provides a comprehensive technical overview of isooctadecyl acrylate, from its fundamental chemical structure and properties to its polymerization behavior and a practical experimental protocol for its application.
Chemical Identity and Structure
The precise identity of isooctadecyl acrylate is foundational to understanding its behavior. The molecule consists of a reactive acrylate functional group ester-linked to a branched 18-carbon alcohol chain.
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Canonical SMILES: CC(C)CCCCCCCCCCCCCCCOC(=O)C=C[1]
The structure is characterized by two key components:
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The Acrylate Head: A vinyl group attached to a carbonyl group, this is the site of polymerization. Its high reactivity allows for the formation of long polymer chains via free-radical mechanisms.
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The Isooctadecyl Tail: A long C18 alkyl chain with a methyl branch near the terminus (at the 16th carbon). This bulky, non-polar tail is responsible for the monomer's low water solubility, flexibility, and its ability to form hydrophobic domains within a polymeric structure.
Physicochemical Properties
The physical properties of IODA are a direct consequence of its molecular structure, particularly its high molecular weight and long alkyl chain. These properties dictate its handling, processing, and the characteristics of the final polymer.
| Property | Value / Description | Source(s) |
| Molecular Weight | ~324.5 g/mol | [1][2][3] |
| Appearance | Clear, colorless liquid at room temperature. | [1][3] |
| Melting Point | 32–34 °C | [3] |
| Boiling Point | Data not available for IODA. For the related isodecyl acrylate (C13), 158 °C at 50 Torr. | [4][5] |
| Density | Data not available for IODA. For the related isodecyl acrylate (C13), ~0.885 g/cm³. | [4] |
| Solubility | Low solubility in water; soluble in non-polar organic solvents like toluene and hexane. | [3] |
Synthesis and Polymerization
Synthesis of the Monomer
Isooctadecyl acrylate is most commonly synthesized via Fischer esterification.[1] This reaction involves the acid-catalyzed reaction between acrylic acid and isooctadecanol (16-methylheptadecan-1-ol).
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Reactants: Acrylic acid and isooctadecyl alcohol.
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Catalyst: A strong acid, such as p-toluenesulfonic acid or sulfuric acid, is used to protonate the acrylic acid, making it more electrophilic.[3]
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Reaction Conditions: The mixture is typically heated to drive the reaction, and water, the byproduct, is continuously removed to shift the equilibrium toward the formation of the ester product.[3] To prevent the highly reactive acrylate from polymerizing at elevated temperatures during synthesis, a polymerization inhibitor like hydroquinone or its monomethyl ether (MEHQ) is added.[3]
Free-Radical Polymerization
The acrylate double bond in IODA is highly susceptible to polymerization via a free-radical chain-growth mechanism.[1][6] This process is the primary route to producing poly(isooctadecyl acrylate) (PIODA) and its copolymers. The mechanism proceeds in three main stages:
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Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate primary radicals.[3][7] These radicals then attack the C=C double bond of an IODA monomer, creating a new monomer radical.
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Propagation: The newly formed monomer radical rapidly adds to another IODA monomer, extending the polymer chain while regenerating the radical at the growing chain end.[7] This step repeats thousands of times to form a long polymer chain. The bulky isooctadecyl side chain can introduce significant steric hindrance, which may influence the rate of propagation compared to smaller acrylates.[3]
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Termination: The growth of polymer chains ceases when two growing radical chains combine or disproportionate.
Advanced Applications in Research and Drug Development
The pronounced hydrophobicity of the isooctadecyl chain is the key attribute exploited in advanced applications.
Polymeric Nanoparticles for Drug Encapsulation
One of the most promising applications for IODA is in the field of drug delivery.[1][8] Polymers containing IODA can be formulated into nanoparticles with a core-shell structure in an aqueous environment.
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Mechanism: Through techniques like emulsion or miniemulsion polymerization, IODA can be polymerized to form nanoparticles.[8] In copolymers with hydrophilic monomers, the amphiphilic chains self-assemble into micelles or nanoparticles. The hydrophobic isooctadecyl chains collapse to form a dense inner core, while the hydrophilic segments form a stabilizing outer shell that interfaces with the aqueous medium.
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Causality: This hydrophobic core acts as a natural reservoir for lipophilic (poorly water-soluble) drugs.[1] Encapsulating these drugs within a polymeric nanoparticle can improve their solubility, protect them from degradation in the body, and enable controlled or targeted release, enhancing their therapeutic efficacy.[9][10]
Surface Modification
IODA can be used to functionalize surfaces, imparting hydrophobic properties.[1] This is achieved by grafting IODA onto a substrate or by copolymerizing it within a coating formulation. The long alkyl chains orient away from the surface, creating a water-repellent layer. This is valuable for producing biocompatible coatings on medical devices that can reduce biofouling or for creating surfaces that control cell adhesion.[1]
Analytical and Characterization Techniques
To ensure the quality of the IODA monomer and the polymers derived from it, several analytical techniques are essential.
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Fourier Transform Infrared (FTIR) Spectroscopy: Used to verify the monomer's identity by identifying its characteristic functional groups (C=O ester stretch, C=C vinyl stretch). During polymerization, FTIR is invaluable for monitoring the reaction by observing the disappearance of the C=C absorption peak (~1635 cm⁻¹), indicating monomer consumption.[11]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms in the monomer and the resulting polymer. It can be used to verify the structure of the branched alkyl chain and the acrylate group.
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Gel Permeation Chromatography (GPC): This is the standard method for determining the molecular weight distribution (including the number-average molecular weight, weight-average molecular weight, and polydispersity index) of the synthesized polymers.[11] These parameters are critical as they directly influence the material's mechanical and physical properties.
Experimental Protocol: Synthesis of Poly(IODA) Nanoparticles
This protocol describes a representative method for synthesizing poly(isooctadecyl acrylate) nanoparticles via miniemulsion polymerization. This technique is effective for creating stable, monodisperse nanodroplets of monomer that are subsequently polymerized into nanoparticles.
Objective: To synthesize PIODA nanoparticles with a target size of 150-250 nm.
Materials:
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Isooctadecyl acrylate (IODA), monomer
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Azobisisobutyronitrile (AIBN), oil-soluble initiator
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Sodium dodecyl sulfate (SDS), surfactant
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Deionized (DI) water
Methodology:
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Preparation of Oil Phase:
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In a glass vial, dissolve 50 mg of AIBN into 5 g of isooctadecyl acrylate.
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Rationale: AIBN is the initiator and must be fully dissolved in the monomer (the oil phase) before emulsification.
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Preparation of Aqueous Phase:
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In a beaker, dissolve 100 mg of SDS into 50 mL of DI water.
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Stir until the SDS is fully dissolved.
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Rationale: SDS is the surfactant that will stabilize the monomer droplets in water, preventing them from coalescing.
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Formation of Miniemulsion:
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Add the oil phase to the aqueous phase.
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Immediately homogenize the mixture using a high-power probe sonicator for 5 minutes in an ice bath.
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Rationale: Sonication provides high shear energy to break down the bulk oil phase into sub-micron droplets. The ice bath prevents premature polymerization due to heat generated by sonication.
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Polymerization:
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Transfer the resulting milky-white miniemulsion to a round-bottom flask equipped with a condenser and a magnetic stir bar.
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Purge the system with an inert gas (e.g., nitrogen or argon) for 20 minutes to remove oxygen.
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Rationale: Oxygen is a radical scavenger and will inhibit the free-radical polymerization.
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Submerge the flask in a preheated oil bath at 70 °C and stir for 6 hours.
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Rationale: At 70 °C, AIBN thermally decomposes at a suitable rate to initiate polymerization within the monomer droplets.
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Post-Reaction & Characterization (Self-Validation):
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Allow the reaction to cool to room temperature. The final product should be a stable nanoparticle dispersion.
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Visual Inspection: The dispersion should remain stable with no visible aggregation or phase separation.
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Particle Size Analysis: Characterize the hydrodynamic diameter and size distribution of the resulting nanoparticles using Dynamic Light Scattering (DLS).
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Monomer Conversion: Confirm polymerization by taking a sample, drying it, and analyzing via FTIR spectroscopy. The disappearance of the acrylate C=C peak confirms the conversion of monomer to polymer.
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Caption: Workflow for PIODA nanoparticle synthesis.
Safety and Handling
Isooctadecyl acrylate requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it presents several hazards.[2]
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Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is toxic to aquatic life with long-lasting effects (H411).[2]
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[12] Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Storage: Store in a cool, well-ventilated place with the container tightly closed.[12] It is crucial to store acrylate monomers under an atmosphere containing oxygen (i.e., air), as common inhibitors like MEHQ require oxygen to function effectively and prevent premature polymerization.
Conclusion
Isooctadecyl acrylate is a versatile specialty monomer whose unique chemical structure, dominated by a long, branched hydrophobic tail, provides a direct pathway to polymers with tailored properties. Its ability to undergo free-radical polymerization allows for its incorporation into a vast range of materials, from industrial coatings to advanced drug delivery vehicles. For scientists and researchers, a thorough understanding of its properties, reactivity, and handling is essential for harnessing its full potential in the creation of next-generation functional materials.
References
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